chemical structure and physical properties of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
chemical structure and physical properties of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative serves as a crucial building block for more complex molecules. This document details its chemical structure, physicochemical properties, a robust synthesis protocol based on the Fischer indole synthesis, and methods for its analytical characterization. Furthermore, it explores its role as a strategic intermediate in the synthesis of targeted therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Chemical Structure and Physicochemical Properties
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is a multi-substituted indole derivative. The core of the molecule is the bicyclic indole ring system, which consists of a fused benzene and pyrrole ring.
The key structural features are:
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An ethyl carboxylate group at position 2 of the indole ring, which provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
A benzyloxy group (a benzyl group linked via an ether oxygen) at position 4. This group acts as a protecting group for a hydroxyl functionality and influences the electronic properties of the indole ring.
-
A methyl group at position 6, which can impact the molecule's lipophilicity and steric profile, potentially influencing its binding affinity to biological targets.
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A hydrogen atom on the indole nitrogen (N-1), which can be substituted in further synthetic steps.[1]
These substitutions create a specific electronic and steric environment, making it a valuable precursor in targeted synthesis.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C20H21NO3 | N/A |
| Molecular Weight | 323.39 g/mol | N/A |
| IUPAC Name | ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate | N/A |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 163 °C | [2] |
| Boiling Point (Predicted) | 481.4±30.0 °C | [2] |
| Density (Predicted) | 1.225±0.06 g/cm3 | [2] |
| logP (Predicted) | 3.442 | [3] |
| Water Solubility (Predicted) | -5.39 (log10WS in mol/L) | [3] |
Note: Some properties are predicted based on computational models and should be confirmed experimentally.
Synthesis via Fischer Indole Synthesis
The most common and versatile method for constructing the indole core of this molecule is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[4][5] This acid-catalyzed reaction involves the cyclization of a substituted phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[6][7]
The overall transformation for Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate involves the reaction of (3-(benzyloxy)-5-methylphenyl)hydrazine with ethyl pyruvate under acidic conditions.
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:[4][7]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the substituted phenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A key step involving a[7][7]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement) occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[8]
-
Aromatization and Cyclization: The resulting di-imine intermediate undergoes rearomatization.
-
Ammonia Elimination: Subsequent acid-catalyzed cyclization and elimination of an ammonia molecule yields the final aromatic indole ring system.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of the target compound.
Caption: A simplified workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
(3-(benzyloxy)-5-methylphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Cyclohexane
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve concentrated sulfuric acid (e.g., 80 mL) in anhydrous ethanol (e.g., 450 mL) while cooling in an ice bath.
-
To this acidic ethanol solution, add (3-(benzyloxy)-5-methylphenyl)hydrazine hydrochloride (e.g., 90 g, 359 mmol) to form a suspension.[2]
-
In a separate beaker, prepare a solution of ethyl pyruvate (e.g., 43.9 mL) in anhydrous ethanol (e.g., 90 mL).[2]
-
Add the ethyl pyruvate solution to the phenylhydrazine suspension.
-
Stir the resulting mixture magnetically for 2 hours at room temperature.
-
Gradually warm the reaction mixture to 45°C and maintain this temperature for 16 hours to drive the cyclization.
-
After the reaction period, cool the mixture to room temperature.
-
Add additional ethanol (e.g., 200 mL) to dilute the mixture and aid in precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with ethanol, cyclohexane, and water to remove impurities.
-
Dry the final product, Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, under vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic techniques are employed for this purpose.
Table 2: Key Spectroscopic Data for Indole Derivatives
| Technique | Key Features and Expected Signals | Reference |
| ¹H NMR | NH Proton: A broad singlet typically downfield (>10 ppm). Aromatic Protons: Signals in the aromatic region (6.5-8.0 ppm) with characteristic splitting patterns based on substitution. CH₂ (Ethyl & Benzyl): Quartets and singlets in the 4.0-5.5 ppm range. CH₃ (Ethyl & Methyl): A triplet and a singlet in the 1.0-2.5 ppm range. | [1][9] |
| ¹³C NMR | Carbonyl Carbon (Ester): A signal in the 160-170 ppm region. Aromatic Carbons: Multiple signals between 100-140 ppm. Saturated Carbons: Signals for the ethyl, methyl, and benzylic carbons will appear upfield. | [1][10] |
| FTIR | N-H Stretch: A characteristic sharp peak around 3300-3500 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹. C-O Stretch (Ether): Bands in the 1000-1300 cm⁻¹ region. Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. | [10] |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 323.39). Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl ester, benzyl group, or other substituents. | [11] |
General Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz or higher).[12]
Applications in Drug Development
Indole derivatives are a cornerstone of medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-migraine agents.[5][13] Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is not typically an active pharmaceutical ingredient itself but rather a highly valuable and strategically designed intermediate.
Its utility stems from the versatile functional groups attached to the indole core:
-
The N-H group can be alkylated or arylated to introduce new substituents.[1]
-
The ethyl ester at C2 can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs.
-
The benzyloxy group at C4 is a stable protecting group for a phenol. It can be removed via hydrogenolysis to reveal a hydroxyl group, which can serve as a hydrogen bond donor or be further functionalized.
Role as a Synthetic Intermediate
This compound is a precursor for synthesizing more complex molecules, such as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy.[2] The specific substitution pattern allows for the regioselective introduction of pharmacophoric features necessary for biological activity.
The following diagram conceptualizes the role of this intermediate in a drug discovery pipeline.
Caption: Role of the indole intermediate in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[14]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Keep in a tightly sealed container in a cool, dry place.[2]
Conclusion
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is a well-defined chemical entity with significant strategic importance in the field of organic and medicinal chemistry. Its synthesis is achievable through the classic and reliable Fischer indole synthesis. The compound's true value lies in its role as a versatile intermediate, providing a robust scaffold that can be methodically elaborated to generate libraries of novel compounds for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of the indole nucleus in the development of new therapeutic agents.
References
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 3004-3013. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
Li, X., et al. (2012). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 17(7), 8349-8357. Retrieved from [Link]
-
Fresneda, P. M., et al. (2001). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Arkivoc, 2001(6), 39-49. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
Gu, L., & Li, X. (2020). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Current Organic Chemistry, 24(15), 1735-1741. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
HETEROCYCLES. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Retrieved from [Link]
-
Sciencemadness. (n.d.). ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7). Retrieved from [Link]
-
Hu, L., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. Retrieved from [Link]
-
NextSDS. (n.d.). 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
de Heuvel, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 25(22), 5433. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE CAS#: 37033-95-7 [m.chemicalbook.com]
- 3. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate | Benchchem [benchchem.com]
- 14. Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | C18H17NO3 | CID 119707 - PubChem [pubchem.ncbi.nlm.nih.gov]
